4,6-Dichloro-3-hydroxypyridine-2-carbonitrile
Description
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile is a halogenated pyridine derivative featuring a nitrile group at position 2, hydroxyl at position 3, and chlorine substituents at positions 4 and 6. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing chlorine and nitrile groups enhance reactivity toward nucleophilic substitution, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .
Properties
Molecular Formula |
C6H2Cl2N2O |
|---|---|
Molecular Weight |
189.00 g/mol |
IUPAC Name |
4,6-dichloro-3-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H |
InChI Key |
QJBWOIGJIHNUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C#N)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile typically involves the reaction of 2,4-dichloropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The nitrile group can be reduced to form an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carbonyl-containing compounds.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile and related pyridinecarbonitriles:
Key Observations :
- Chlorine Positioning: The dual Cl substituents at positions 4 and 6 in the target compound enhance electrophilicity compared to mono-chlorinated analogs (e.g., compound 3 in ).
- Hydroxyl vs.
- Ring Saturation : The dihydro pyridine ring in compound 3 reduces aromaticity, altering conjugation and stability compared to fully aromatic systems.
Nucleophilic Substitution
- Target Compound: The 4,6-dichloro configuration allows sequential substitution. For example, Cl at position 4 may react first due to steric and electronic effects, followed by position 6. This is analogous to compound 3 , where Cl at position 4 reacts with amines to form amino derivatives.
- Methoxy-Substituted Analog : Methoxy groups deactivate the ring, reducing electrophilicity and directing substitutions to specific positions (e.g., para to electron-withdrawing groups).
Spectroscopic Properties
- IR Spectroscopy : The nitrile group in all compounds shows a characteristic stretch near 2,200 cm⁻¹ . Hydroxyl groups (e.g., in the target compound) exhibit broad O–H stretches around 3,400 cm⁻¹, while methoxy groups (e.g., ) show C–O stretches near 1,250 cm⁻¹.
- ¹H-NMR : The hydroxyl proton in the target compound is deshielded (δ ~10–12 ppm), whereas methoxy protons resonate at δ ~3–4 ppm .
Biological Activity
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and potential for further development.
Chemical Structure and Properties
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile is characterized by the presence of two chlorine atoms at positions 4 and 6, a hydroxyl group at position 3, and a carbonitrile group at position 2 of the pyridine ring. This unique structure contributes to its reactivity and biological properties.
The biological activity of 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in cells. The presence of the hydroxyl and carbonitrile groups enhances its binding affinity to target proteins.
- Protein-Ligand Interactions : It participates in protein-ligand interactions that can modulate cellular signaling pathways. This mechanism is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria and fungi, which are significant concerns in public health due to increasing resistance.
| Pathogen | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress.
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line.
- Animal Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with the compound compared to controls. This highlights its potential as an anticancer therapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetics of 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile is essential for evaluating its therapeutic potential. Preliminary studies suggest it has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
